Bisdechlorogeodin

描述

Overview of Secondary Metabolites from Fungi and Their Research Significance

Fungi are remarkably versatile organisms known for producing a vast array of chemical compounds. These compounds are broadly categorized into primary and secondary metabolites. While primary metabolites are essential for the growth and reproduction of the fungus, secondary metabolites are not directly involved in these processes but play crucial roles in environmental interactions. These molecules serve various ecological functions, such as defense against competitors, signaling, and protection from stressors.

The chemical diversity of fungal secondary metabolites is immense, encompassing major classes such as polyketides, terpenoids, alkaloids, and non-ribosomal peptides. nih.gov This structural richness translates into a wide spectrum of biological activities. Historically and in contemporary science, these compounds have been a cornerstone of natural product chemistry and drug discovery. The most famous example is penicillin, an antibiotic derived from the fungus Penicillium, which revolutionized modern medicine. ebi.ac.uk Beyond antibiotics, fungal secondary metabolites have demonstrated significant potential as anticancer, immunosuppressive, and anti-inflammatory agents, making them a subject of intense research interest for developing new pharmaceuticals and agrochemicals. nih.gov

Contextualization of Bisdechlorogeodin within Polyketide Natural Products

This compound belongs to the large and structurally diverse class of natural products known as polyketides. Polyketides are synthesized in organisms by a class of enzymes called polyketide synthases (PKSs). amazonaws.com These enzymes catalyze the sequential condensation of simple carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that mirrors fatty acid synthesis. nih.gov The resulting poly-β-keto chain is then subjected to various modifications such as cyclization, reduction, and aromatization, leading to the vast array of polyketide structures found in nature.

This compound is not directly assembled by a PKS but is a dimeric derivative of a polyketide precursor. Its biosynthesis begins with the formation of the benzophenone (B1666685) compound sulochrin (B161669). nih.govnih.gov Sulochrin itself is a polyketide, and its formation is governed by a PKS pathway. rsc.org The final step in the formation of this compound is an enzyme-catalyzed oxidative coupling of two sulochrin molecules. ebi.ac.uknih.gov This positions this compound as a downstream product of a complex polyketide biosynthetic pathway, exemplifying how fungi can elaborate on core polyketide scaffolds to generate further chemical complexity.

Academic Research Trajectories for this compound

A significant trajectory in the academic research of this compound has been the elucidation of its biosynthesis, particularly the enzymatic step that creates its unique dimeric structure. A pivotal study in this area focused on the enzyme responsible for its formation from sulochrin. Research published in 1982 by H. Nordlöv and S. Gatenbeck detailed the isolation and characterization of "sulochrin oxidase," a copper-containing glycoenzyme that catalyzes the stereospecific oxidative coupling of sulochrin to form this compound. nih.gov

The researchers successfully isolated this enzyme from two different fungal species, Penicillium frequentans and Oospora sulphurea-ochracea. nih.gov A key finding was that the enzyme from each source produced a different stereoisomer of the final product. The sulochrin oxidase from P. frequentans catalyzed the formation of the (+)-form of this compound, while the enzyme from O. sulphurea-ochracea produced the (-)-form. nih.gov This demonstrated a high degree of stereospecificity in the enzymatic reaction. Further characterization provided insights into the biochemical properties of these enzymes, such as their molecular weights and composition, which are critical for understanding their catalytic mechanism. nih.govnih.gov This research provided a clear enzymatic basis for the formation of this compound and highlighted the sophisticated chemical transformations fungi employ to synthesize complex natural products.

Interactive Data Table: Properties of Sulochrin Oxidase from Different Fungal Sources

| Property | Penicillium frequentans | Oospora sulphurea-ochracea |

| Product | (+)-Bisdechlorogeodin | (-)-Bisdechlorogeodin (B1240271) |

| Molecular Weight | 157,000 Da | 128,000 Da |

| Carbohydrate Content | 19.5% | Not specified |

| Enzyme Type | Blue copper-containing glycoenzyme | Blue copper-containing glycoenzyme |

Data sourced from Nordlöv & Gatenbeck (1982). nih.gov

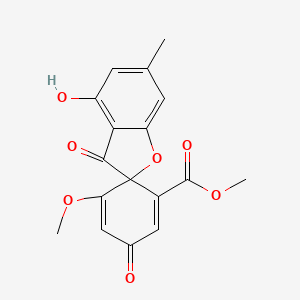

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3209-31-2 |

|---|---|

分子式 |

C17H14O7 |

分子量 |

330.29 g/mol |

IUPAC 名称 |

methyl 4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

InChI |

InChI=1S/C17H14O7/c1-8-4-11(19)14-12(5-8)24-17(15(14)20)10(16(21)23-3)6-9(18)7-13(17)22-2/h4-7,19H,1-3H3 |

InChI 键 |

JCMPRFCVZKOFIT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |

规范 SMILES |

CC1=CC(=C2C(=C1)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |

同义词 |

antibiotic C3368-A bis-dechlorogeodin bisdechlorogeodin C3368-A |

产品来源 |

United States |

Discovery, Isolation, and Producing Organisms of Bisdechlorogeodin

Historical Context of Initial Isolations and Characterization

The initial discovery and characterization of bisdechlorogeodin are part of the broader history of research into fungal polyketides. One of the earliest comprehensive reports on this compound dates back to 1964, when (+)-bisdechlorogeodin was isolated from the fungus Penicillium frequentans Westling. nih.gov This work was part of a larger study on the metabolites of this fungus, which also led to the isolation of related compounds such as sulochrin (B161669), asterric acid, questin, and questinol. nih.gov

Further characterization of the compound and its formation was significantly advanced by studies on its biosynthesis. A key development was the identification and isolation of a copper-containing enzyme, sulochrin oxidase, from Penicillium frequentans and Oospora sulphurea-ochracea in 1982. nih.gov This enzyme was found to catalyze the stereospecific oxidative coupling of the precursor molecule, sulochrin, to form either the (+)- or (-)-enantiomer of this compound, depending on the fungal source. nih.gov The enzyme from P. frequentans produces the (+)-form, while the enzyme from O. sulphurea-ochracea produces the (-)-form. nih.gov This enzymatic step is crucial in the biosynthetic pathway that leads to more complex metabolites like geodin. nih.gov

Fungal Sources and Ecological Niches

This compound is produced by a variety of fungi, often found in specialized and competitive environments. Its production has been identified in fungi from extreme cold climates, marine ecosystems, and in symbiotic relationships with other organisms.

Fungi of the genus Pseudogymnoascus are known for their ability to thrive in cold and extreme environments, such as the Antarctic. nih.govpensoft.netnih.gov These psychrotolerant, or "cold-loving," fungi are a recognized source of diverse secondary metabolites, which are likely produced to adapt to the harsh conditions. nih.govnerc.ac.uk Recent research has identified this compound as a principal bioactive compound produced by Pseudogymnoascus sp. LAMAI 2784, a strain isolated from Antarctic soil. This discovery highlights the potential of extremophilic fungi as producers of unique or valuable natural products. nih.govpensoft.netnih.gov

The marine environment, particularly sponges, is a rich reservoir of microbial diversity and novel secondary metabolites. frontiersin.orgjapsonline.comfrontiersin.orgresearchgate.net Fungi associated with marine sponges are prolific producers of bioactive compounds, a trait attributed to the intense competition and symbiotic relationships within their ecosystem. frontiersin.orgjapsonline.comresearchgate.net A chemical investigation of the fungus Pleosporales sp. NBUF144, isolated from a Chalinidae family sponge found in a marine mesophotic zone (62 meters deep), led to the isolation of a new derivative, 2′-hydroxy this compound. nih.govresearchgate.net The study also referenced the known structure of this compound, confirming its presence within the metabolic profile of this marine-derived fungus. nih.govresearchgate.net

Beyond these specialized niches, this compound and its biosynthetic precursors are produced by several common and widespread fungal genera.

Penicillium : This large and ubiquitous genus is a well-established source of this compound. scienceopen.com As mentioned, Penicillium frequentans was the fungus from which the compound was first comprehensively isolated and studied. nih.gov The genus is known for producing a vast array of secondary metabolites. usda.gov

Aspergillus : While direct isolation of this compound from Aspergillus is noted in specific contexts, its role as a key intermediate in the biosynthesis of the related chlorinated compound, geodin, in species like Aspergillus terreus is well-documented. mdpi.com The biosynthetic pathway involves the conversion of sulochrin to this compound before subsequent chlorination steps. nih.gov Aspergillus species are frequently isolated from both terrestrial and marine environments and are known producers of various polyketides. mdpi.comresearchgate.net

Chrysosporium : The genus Chrysosporium is widely distributed in various environments, from soil to marine sediments, and is recognized for its potential to produce a wide range of bioactive natural products, including polyketides and alkaloids. mdpi.comnih.gov While the genus is a known source of diverse secondary metabolites, direct reports specifically identifying Chrysosporium species as producers of this compound are not prominent in the reviewed literature.

Endophytic fungi, which live asymptomatically within the tissues of plants, are a significant source of novel and biologically active secondary metabolites. researchgate.netmdpi.com Fungal genera known to produce this compound, such as Penicillium and Aspergillus, are commonly isolated as endophytes from various host plants. usda.gov This symbiotic lifestyle may trigger the production of secondary metabolites as part of the complex interaction between the fungus and its host plant. researchgate.net The isolation of these genera from within plant tissues suggests that endophytic strains are likely producers of this compound. usda.govfrontiersin.org

Fermentation Strategies for Production in Academic Settings

The production of this compound and other fungal secondary metabolites in academic and research settings relies on controlled fermentation processes. The goal is to cultivate the producing fungal strain under optimal conditions to maximize the yield of the target compound. These strategies typically involve the systematic optimization of various physical and chemical parameters.

Commonly used basal media for fungal cultivation include Potato Dextrose Broth (PDB) or Czapek-Dox broth, which provide essential nutrients. nih.govpeerj.com Optimization strategies often begin with single-factor experiments, where one variable is changed at a time to determine its effect on metabolite production. mdpi.com Key parameters investigated include:

Medium Composition : Carbon sources (e.g., glucose, sucrose), nitrogen sources (e.g., yeast extract, peptone), and mineral salts. peerj.commdpi.com

Physical Conditions : pH of the medium, temperature, and agitation speed (rpm) for liquid cultures. peerj.com

Cultivation Time : Determining the optimal fermentation duration to achieve peak production before the metabolite may be degraded. nih.gov

For more advanced optimization, statistical methods like Response Surface Methodology (RSM) are employed. peerj.comnih.gov This approach allows researchers to analyze the interactions between multiple variables simultaneously, leading to a more precise determination of the optimal conditions for maximizing the yield of the desired metabolite. peerj.com

Interactive Data Tables

Table 1: Fungal Sources of this compound and Related Compounds Use the filter buttons to narrow down the results based on the fungal genus or ecological niche.

| Fungal Genus | Species/Strain | Ecological Niche | Compound |

| Penicillium | P. frequentans | Terrestrial | (+)-Bisdechlorogeodin |

| Oospora | O. sulphurea-ochracea | Terrestrial | (-)-Bisdechlorogeodin (B1240271) |

| Pseudogymnoascus | sp. LAMAI 2784 | Extreme Environment (Antarctic Soil) | This compound |

| Pleosporales | sp. NBUF144 | Marine (Sponge-Associated) | 2′-hydroxy this compound |

| Aspergillus | A. terreus | Terrestrial | Geodin (via this compound) |

Table 2: Common Parameters Optimized in Fungal Fermentation This table outlines the typical variables manipulated in academic research to enhance the production of secondary metabolites like this compound.

| Parameter Category | Specific Variable | Common Range/Type | Rationale |

| Nutritional | Carbon Source | Glucose, Sucrose, Maltose | Primary energy and carbon source for growth and biosynthesis. |

| Nutritional | Nitrogen Source | Yeast Extract, Peptone, (NH₄)₂SO₄ | Essential for synthesis of amino acids, proteins, and enzymes. |

| Physical | Initial pH | 5.0 - 7.0 | Affects enzyme activity and nutrient uptake. |

| Physical | Temperature | 25°C - 30°C | Influences fungal growth rate and metabolic activity. |

| Physical | Agitation (rpm) | 150 - 200 rpm | Ensures proper mixing and oxygen transfer in liquid cultures. |

| Temporal | Fermentation Time | 7 - 21 days | Production of secondary metabolites often occurs after initial growth phase. |

Biosynthesis and Metabolic Pathways of Bisdechlorogeodin

Relationship to the Geodin Biosynthetic Pathway

Intermediates and Branch Points in the Biosynthetic Cascade (e.g., Sulochrin)

The biosynthesis of bisdechlorogeodin involves a key intermediate known as sulochrin (B161669). Research has identified sulochrin oxidase as the enzyme responsible for catalyzing the conversion of sulochrin into this compound nih.govgenome.jpwikipedia.org. This enzyme, a blue copper-containing glycoprotein, facilitates a stereospecific formation of this compound from sulochrin nih.gov.

Two distinct forms of sulochrin oxidase have been isolated from different fungal species, each producing a specific enantiomer of this compound. The enzyme from Penicillium frequentans catalyzes the formation of the (+)-bisdechlorogeodin form, while the enzyme from Oospora sulphurea-ochracea is responsible for the (-)-bisdechlorogeodin (B1240271) form nih.govwikipedia.org. The Penicillium enzyme has a molecular weight of 157,000 and contains 19.5% carbohydrates, with a dimeric structure containing six copper atoms. The Oospora enzyme is similar, with a molecular weight of 128,000 nih.gov.

Data Table: Sulochrin Oxidase Activity

| Enzyme Source | Product Form | Molecular Weight (approx.) | Carbohydrate Content (approx.) |

| Penicillium frequentans | (+)-Bisdechlorogeodin | 157,000 Da | 19.5% |

| Oospora sulphurea-ochracea | (-)-Bisdechlorogeodin | 128,000 Da | Not specified |

Note: Data is based on available research findings.

Genomic and Bioinformatic Approaches to Pathway Elucidation

Understanding the complex biosynthetic pathways of fungal secondary metabolites like this compound increasingly relies on genomic and bioinformatic tools. These approaches allow for the identification of the genes responsible for producing such compounds and the reconstruction of their metabolic routes. By analyzing the complete genome of producing organisms, researchers can pinpoint specific gene clusters that encode the enzymes and regulatory proteins involved in the biosynthesis of a particular metabolite. Bioinformatics aids in predicting the functions of these genes and enzymes, comparing them to known pathways, and inferring the sequence of biochemical reactions.

Identification of Biosynthetic Gene Clusters (BGCs)

The identification of Biosynthetic Gene Clusters (BGCs) is a cornerstone of elucidating secondary metabolite pathways. BGCs are contiguous regions of DNA that contain all the genes required for the synthesis of a specific compound. For this compound, the application of genomic sequencing and bioinformatics tools, such as antiSMASH or similar algorithms, is crucial for identifying these clusters. These tools scan genomic data for characteristic gene sequences encoding enzymes like polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), tailoring enzymes (e.g., oxidases, methyltransferases), and pathway-specific regulators. Once a putative BGC is identified, experimental validation, often involving gene knockout or heterologous expression studies, is necessary to confirm its role in this compound production. The specific BGC responsible for this compound biosynthesis has been a subject of research, aiming to link genomic information to the observed metabolic output.

Comparative Genomics for Related Pathways

Comparative genomics plays a vital role in pathway elucidation by leveraging knowledge from well-characterized pathways. By comparing the genome of a this compound-producing organism with those of other fungi known to produce structurally related compounds or metabolites via similar enzymatic mechanisms (e.g., other polyketides), researchers can identify conserved genes or gene order patterns. This approach helps in inferring the function of unknown genes within a putative this compound BGC by analogy to their homologs in other species. For instance, if a gene in the this compound BGC shows high sequence similarity to a known oxidoreductase involved in the biosynthesis of another fungal metabolite, it suggests a similar role in the this compound pathway. This comparative analysis can also reveal evolutionary relationships between different secondary metabolite pathways and the genetic basis for variations in metabolite production across different fungal species.

Metabolic Engineering Strategies for Biosynthesis Enhancement

Metabolic engineering offers powerful strategies to increase the yield of this compound or to produce it in heterologous hosts. These strategies typically involve manipulating the genetic machinery of the producing organism. Common approaches include:

Overexpression of Key Biosynthetic Genes: Enhancing the expression of genes within the identified BGC, particularly those encoding rate-limiting enzymes like sulochrin oxidase, can lead to increased flux through the pathway and higher this compound production.

Disruption of Competing Pathways: If other metabolic pathways divert precursors or compete for energy resources, their downregulation or disruption can redirect metabolic flux towards this compound synthesis.

Engineering Regulatory Elements: Modifying or introducing transcription factors and regulatory proteins that control the expression of the BGC can optimize the timing and level of this compound production.

Heterologous Expression: Transferring the entire this compound BGC into a well-characterized host organism (e.g., E. coli, Saccharomyces cerevisiae, or other fungi) can facilitate production, especially if the native producer is difficult to cultivate or genetically manipulate. This requires ensuring all necessary cofactors and precursor molecules are available in the heterologous host.

Precursor Supply Engineering: Modifying host metabolism to increase the availability of precursors required for this compound biosynthesis, such as acetyl-CoA and malonyl-CoA, can also boost production.

These engineering efforts are guided by insights gained from pathway elucidation studies, aiming to create more efficient and scalable production systems for this compound.

Compound List:

this compound

Sulochrin

Griseofulvin

Globosuxanthone A

Desmethylsulochrin

Mevinolinic acid

Asterric acid

Butyrolactone I

Questin

Erdin

Terrein

Geodin

Chaetominine

Azaspirene

Plumbagin

O-succinyl benzoate (B1203000)

O-malonyl benzoate

4-[2-hydroxy-6-(2-oxoprpyl)phenyl]-2,4-dioxobutanoate

Methyl 2-hydroxy-5-methoxy-3-oxocyclohexa-1,4-diene-1-carboxylate

Structural Elucidation and Advanced Characterization of Bisdechlorogeodin

Application of Spectroscopic Techniques for Structural Determination

A combination of powerful spectroscopic techniques has been instrumental in piecing together the molecular puzzle of Bisdechlorogeodin. These methods provide complementary information, from the carbon-hydrogen framework to the exact molecular weight and the absolute spatial orientation of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds in solution. rsc.orgthieme-connect.de For this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were utilized to establish the complete proton and carbon framework.

1D NMR, specifically ¹H and ¹³C NMR, provides initial, crucial information. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum, in turn, indicates the number of unique carbon atoms in the molecule.

While specific spectral data for this compound is not publicly available in the searched resources, a typical analysis would involve assigning each proton and carbon signal to its specific position in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

To illustrate the data that would be generated, the following interactive table represents a hypothetical ¹H and ¹³C NMR dataset for a molecule with a similar level of complexity.

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| 1 | 168.5 | - | - | - |

| 2 | 110.2 | 6.50 | s | - |

| 3 | 160.1 | - | - | - |

| 4 | 98.7 | - | - | - |

| 5 | 162.3 | - | - | - |

| 6 | 105.4 | - | - | - |

| 7 | 135.8 | - | - | - |

| 8 | 38.4 | 3.15 | d | 17.5 |

| 2.80 | d | 17.5 | ||

| 9 | 45.1 | 2.95 | m | - |

| 10 | 25.6 | 1.90 | m | - |

| 11 | 22.4 | 1.15 | d | 6.5 |

| 12 | 195.2 | - | - | - |

| OCH₃ | 55.8 | 3.85 | s | - |

| OCH₃ | 56.2 | 3.90 | s | - |

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to connect the proton and carbon frameworks. A COSY spectrum identifies protons that are coupled to each other (typically on adjacent carbons). An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. Finally, an HMBC spectrum reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is critical for assembling the complete molecular structure from individual fragments.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

To determine the elemental composition of this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. The precise mass measurement allows for the calculation of a unique elemental formula, which must be consistent with the data obtained from NMR spectroscopy. For this compound, HRESIMS would provide a molecular ion peak, and the exact mass would be used to confirm its molecular formula.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

While NMR and mass spectrometry can define the planar structure and connectivity of a molecule, they often cannot determine its absolute configuration in three-dimensional space. rsc.org For chiral molecules like this compound, which have non-superimposable mirror images (enantiomers), single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute stereochemistry. mdpi.com

This technique involves irradiating a single, high-quality crystal of the compound with X-rays. mdpi.com The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. mdpi.com This allows for the assignment of the absolute configuration (R or S) at each stereocenter, providing a definitive picture of the molecule's 3D structure.

Chemoenzymatic Synthetic Approaches for Structural Confirmation

In addition to spectroscopic methods, the total synthesis of a natural product serves as the ultimate proof of its proposed structure. Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry, offers a powerful strategy for structural confirmation.

By designing a synthetic route that is expected to produce the proposed structure of this compound, chemists can create a sample of the compound in the laboratory. The spectroscopic data (NMR, MS, etc.) of the synthetic material is then compared to the data from the natural isolate. If the data from both samples are identical, it provides unequivocal confirmation of the assigned structure, including its relative and absolute stereochemistry. This approach leverages the high stereoselectivity of enzymes to control the formation of specific chiral centers, ensuring the synthesis of the correct stereoisomer for comparison.

Biological Activities and Mechanistic Studies of Bisdechlorogeodin

Antibacterial Activity

Bisdechlorogeodin has demonstrated significant antibacterial properties, notably against plant-pathogenic bacteria.

Inhibition of Phytopathogenic Bacteria (e.g., Xanthomonas citri subsp. citri)

The compound has shown efficacy against Xanthomonas citri subsp. citri (X. citri), the bacterium responsible for Asiatic citrus canker, a disease that poses a considerable threat to citrus production worldwide nih.govresearchgate.netdntb.gov.uanih.gov. Studies have identified this compound as the primary compound responsible for the in vitro antibacterial action observed in extracts from the fungus Pseudogymnoascus sp. LAMAI 2784 nih.govresearchgate.netdntb.gov.ua. This compound inhibited the growth of X. citri with an IC90 value of approximately 156 µg/mL nih.govresearchgate.net. Furthermore, greenhouse assays utilizing the crude extract containing this compound demonstrated a substantial reduction in bacterial infection on citrus leaves, decreasing lesions from 1.55 lesions/cm² in untreated plants to 0.04 lesions/cm² nih.govresearchgate.net.

Cellular Mechanism of Action (e.g., Cell Membrane Permeation and Targeting)

The primary mechanism by which this compound exerts its antibacterial effect appears to involve the disruption of the bacterial cell membrane nih.govresearchgate.netresearchgate.net. Research indicates that this compound permeates approximately 80% of X. citri cells, suggesting that the cell membrane is its principal target nih.govresearchgate.net. This interaction likely compromises the structural integrity and essential functions of the bacterial membrane, leading to growth inhibition and cell death.

Table 1: Antibacterial Activity of this compound Against Xanthomonas citri subsp. citri

| Target Organism | Activity Measured | Value | Reference |

| Xanthomonas citri subsp. citri | IC90 | ≈ 156 µg/mL | nih.govresearchgate.net |

Antifungal Activity

Metabolites derived from basidiomycetes, a group of fungi, have been reported to possess antifungal properties nih.govmdpi.com. This compound is among these identified metabolites. However, specific studies detailing the direct antifungal activity and associated data for this compound against particular fungal species were not extensively detailed in the provided search results. General reviews indicate that basidiomycete metabolites can inhibit the growth of various fungi, including phytopathogenic species nih.govmdpi.com.

Cytotoxic Activity

This compound and its derivatives have been investigated for their potential cytotoxic effects on cancer cell lines.

Inhibitory Effects on Leukemic Cell Lines (e.g., CCRF-CEM cells)

In a study that isolated 2'-hydroxy this compound (compound 2) alongside other metabolites from a marine sponge-associated fungus, compounds were evaluated for cytotoxicity against CCRF-CEM human acute lymphatic leukemia cells nih.govresearchgate.netnih.gov. While globosuxanthone F (compound 1) from the same study exhibited a potent cytotoxic activity with an IC50 value of 0.46 µM, the specific cytotoxic data for 2'-hydroxy this compound against CCRF-CEM cells was not explicitly detailed in the provided snippets. The study collectively evaluated compounds 1-5, with compound 1 showing significant activity nih.govresearchgate.netnih.gov.

Molecular Target Identification and Validation

Computational Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methodologies play a crucial role in elucidating the molecular interactions and dynamic behaviors of bioactive compounds like this compound. These techniques aid in understanding how the molecule interacts with its biological targets, predicting binding affinities, and exploring conformational changes.

Molecular docking studies have been employed to investigate the potential interactions of this compound with biological targets. These studies predict the preferred orientation of this compound when bound to a target molecule, providing insights into the binding mode and potential inhibitory or activating effects researchgate.neteuropeanreview.orgmdpi.comresearchgate.netmdpi.com. Docking simulations typically involve scoring functions that estimate the binding energy, helping to identify compounds with high affinity for a specific protein or receptor. For instance, such studies can reveal how this compound might fit into the active site of an enzyme or bind to a cellular component, guiding further experimental validation.

Molecular dynamics (MD) simulations offer a more in-depth analysis by modeling the time-dependent behavior of molecular systems. These simulations track the movement of atoms and molecules over time, providing detailed information on the dynamic nature of ligand-target interactions, conformational flexibility, and stability of complexes nih.govyoutube.comuni-konstanz.de. While specific MD simulation data for this compound is not extensively detailed in the reviewed literature, the application of MD simulations in understanding molecular mechanisms of action, such as substrate binding and release, highlights its utility in mechanistic studies youtube.com. These simulations can reveal critical residues involved in molecular recognition and binding, offering a dynamic perspective that complements static docking results.

Cellular Permeability Studies

Understanding how this compound interacts with and penetrates cellular structures is vital for its efficacy as a bioactive agent. Cellular permeability studies, particularly those focusing on bacterial cell membranes, have provided significant insights into this compound's mechanism of action.

Research has demonstrated that this compound exhibits substantial cellular permeability, notably against bacterial cells. Studies involving Xanthomonas citri subsp. citri (X. citri), the causative agent of citrus canker, have shown that this compound permeates a significant percentage of these bacterial cells. Specifically, it has been reported that this compound can permeate up to 80% of X. citri cells, indicating that the bacterial cell membrane is a primary target for its activity researchgate.netnih.govdntb.gov.ua. This high degree of permeability suggests that this compound can effectively reach and interact with its cellular targets within the bacterium.

Membrane permeability tests have further supported the hypothesis that the bacterial outer membrane is a key site of action for this compound researchgate.net. The compound's ability to disrupt or interact with the cell membrane is a critical aspect of its antibacterial efficacy. While specific studies on mammalian cell permeability are less detailed in the context of this compound's primary reported activities, general methodologies for assessing cellular permeability, such as those using Caco-2 cell lines or ex vivo tissue models, are established for evaluating drug absorption and barrier penetration permeapad.comresearchgate.netmdpi.comnih.gov. These methods, while not specifically applied to this compound in the cited literature for its antibacterial action, represent standard approaches for characterizing a compound's ability to cross biological barriers.

Data Table: Cellular Permeability of this compound

| Compound | Target Organism | Permeability (%) | Primary Target Indicated | Citation(s) |

| This compound | Xanthomonas citri (X. citri) | 80 | Bacterial Cell Membrane | researchgate.netnih.govdntb.gov.ua |

Synthetic Chemistry Approaches and Structural Modification Research

Chemical Synthesis from Precursors (e.g., Sulochrin)

Bisdechlorogeodin's biosynthesis is closely linked to the compound sulochrin (B161669). Sulochrin, a benzophenone (B1666685) derivative, serves as a direct precursor in the metabolic pathways of several fungi.

Enzymatic Synthesis: The conversion of sulochrin to this compound is catalyzed by an enzyme known as sulochrin oxidase wikipedia.orgnih.govwikipedia.orgacs.organnualreviews.org. This enzyme, a blue copper-containing glycoenzyme, facilitates a stereospecific oxidative cyclization of sulochrin. Notably, different fungal species produce distinct enantiomers of this compound: Penicillium species are known to produce the (+)-enantiomer, while Oospora species yield the (-)-enantiomer nih.govwikipedia.orgacs.org. This enzymatic pathway highlights a key biosynthetic route and offers potential for biocatalytic production of this compound.

Chemical Synthesis of Precursors: While direct chemical synthesis of this compound from simple starting materials is complex, the synthesis of its precursor, sulochrin, has been achieved through chemical routes. Methods employed include the photo-Fries rearrangement of depsides and trifluoroacetic anhydride-catalyzed acylations of orcinol (B57675) derivatives rsc.org. These chemical syntheses of sulochrin provide access to the key intermediate required for its enzymatic conversion to this compound.

Strategies for Analogue Synthesis and Derivatization

Research into this compound has also involved the identification and characterization of related natural analogues and the application of chemical derivatization techniques. These studies are foundational for understanding structure-activity relationships and for designing synthetic analogues.

Isolation of Natural Analogues: Studies have led to the isolation of naturally occurring structural variants of this compound. For instance, 2'-hydroxy this compound has been identified from fungal sources nih.govmdpi.com. The characterization of such natural analogues provides insights into the structural modifications that can occur and serves as a reference point for synthetic efforts.

Chemical Derivatization: Chemical derivatization techniques have been employed to elucidate the structure of this compound and its related compounds researchgate.net. These methods involve selectively modifying functional groups within the molecule to aid in spectroscopic analysis and to probe specific structural features. Such derivatization strategies are also crucial precursors to the synthesis of designed analogues, allowing researchers to systematically alter parts of the molecule. For example, the skeleton of this compound has been studied in relation to other fungal metabolites, indicating potential sites for modification psu.edu.

Development of Semisynthetic Analogues with Modified Activities

While extensive literature on the direct synthesis of semisynthetic this compound analogues with tested modified activities is less prominent compared to the study of its biosynthesis and natural analogues, the principles of analogue development are well-established in natural product chemistry. The general approach involves modifying the parent structure to explore how these changes affect biological properties.

Principles of Analogue Design: The creation of semisynthetic analogues typically involves taking a naturally occurring compound or its readily available derivative and performing targeted chemical modifications. These modifications can include alterations to functional groups, changes in stereochemistry, or the addition of new substituents. The aim is to create a library of related compounds that can then be screened for altered or novel biological activities mdpi.comresearchgate.nettaylorfrancis.comresearchgate.net.

Exploration of Structural Modifications: Based on the known structure of this compound, potential modification sites could include its hydroxyl groups or aromatic rings. Strategies might involve esterification, etherification, halogenation, or the introduction of alkyl or aryl groups. Such modifications, informed by structure-activity relationship (SAR) studies, aim to optimize interactions with biological targets or to impart new functionalities taylorfrancis.comresearchgate.netcore.ac.uk. While specific examples of semisynthetic this compound analogues with characterized modified activities are not extensively detailed in the reviewed literature, the isolation of natural analogues like 2'-hydroxy this compound suggests that structural modifications are biologically relevant and can be explored synthetically.

Compound List:

this compound

Sulochrin

(+)-bisdechlorogeodin

(-)-bisdechlorogeodin (B1240271)

2'-hydroxy this compound

Griseofulvin

Trypacidin

Asterric acid

Griseophenone B

Emodin

Deoxyfrenolicin

Frenolicin B

Monodictysin B

Leptosphaerin A

Globosuxanthone A

Orcinol

Analogues and Derivatives of Bisdechlorogeodin

Naturally Occurring Analogues

Bisdechlorogeodin is known to have several naturally occurring analogues, which are structurally similar but possess minor variations, such as the addition or modification of functional groups or saturation of specific bonds. Among the most notable naturally occurring analogues are:

2'-hydroxy this compound : This compound is structurally identical to this compound, except for the presence of a hydroxyl group (-OH) at the 2' position of the pendant phenyl ring. This hydroxylation can influence the compound's polarity, solubility, and interaction with biological targets. It has been isolated from fungal fermentation broths, often alongside other xanthone (B1684191) derivatives.

Dihydrothis compound : This analogue features a reduction in one of the double bonds within the xanthone core structure, typically in the cyclohexenone ring. For instance, a dihydro derivative might have a saturated bond at the 3,4-position of the ring system. This structural modification can alter the planarity and electronic properties of the molecule, potentially affecting its biological activity.

The isolation of these compounds typically involves chromatographic separation techniques applied to fungal extracts or culture filtrates, followed by spectroscopic analysis (e.g., NMR, Mass Spectrometry) for structural confirmation.

Advanced Methodological Approaches in Bisdechlorogeodin Research

Targeted Isolation and Purification Techniques (e.g., Advanced Chromatography)

The isolation of pure Bisdechlorogeodin from complex fungal extracts is a critical step for its structural elucidation and bioactivity assessment. Modern chromatography techniques have evolved to offer high-resolution separation, moving beyond traditional open-column chromatography.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the purification of natural products like this compound. nih.gov This technique utilizes a variety of stationary phases and a liquid mobile phase to separate compounds based on their physicochemical properties. nih.gov For enhanced resolution, Ultra-High-Performance Liquid Chromatography (UPLC) can be employed, which uses smaller particle sizes in the stationary phase to achieve faster and more efficient separations. nih.gov

A targeted approach to isolation often begins with analytical-scale HPLC or UPLC, frequently coupled with mass spectrometry (LC-MS), to identify the presence and retention time of this compound in a crude extract. nih.govnih.gov Once the target compound is identified, the separation method is scaled up to a semi-preparative or preparative HPLC system to isolate a sufficient quantity of the pure compound. nih.gov The choice of stationary phase is crucial; reversed-phase columns (like C18) are commonly used for separating moderately polar compounds such as this compound. nih.gov

The process of isolating this compound can be summarized in the following stages:

Extraction: The fungal biomass is first treated with a suitable organic solvent to extract a wide range of secondary metabolites, including this compound.

Fractionation: The crude extract is then subjected to preliminary separation techniques, such as liquid-liquid extraction or solid-phase extraction, to yield fractions enriched with compounds of similar polarity.

Purification: The enriched fractions are then purified using preparative HPLC to isolate pure this compound. mdpi.com

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). mdpi.com

| Technique | Principle | Application in this compound Research |

| HPLC | Separation based on differential partitioning of compounds between a stationary and a liquid mobile phase. nih.gov | Isolation and purification of this compound from fungal extracts. |

| UPLC | A high-resolution version of HPLC using smaller stationary phase particles for faster and more efficient separation. nih.gov | Rapid analysis and high-purity isolation of this compound. |

| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov | Identification and targeted isolation of this compound in complex mixtures. |

Omics Technologies (e.g., Metabolomics for Profiling)

"Omics" technologies provide a holistic view of the biological processes within an organism. In the context of this compound research, metabolomics is a particularly powerful tool. nih.gov Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological sample, providing a snapshot of the organism's metabolic state. mdpi.com

Untargeted metabolomics can be used to profile the entire range of secondary metabolites produced by a this compound-producing fungus under different conditions. nih.gov This approach can help in identifying not only this compound but also its precursors, degradation products, and other related compounds. By comparing the metabolomic profiles of the fungus grown under various culture conditions, researchers can gain insights into the biosynthetic pathways and regulatory networks that govern this compound production. researchgate.net

The typical workflow for a metabolomics study in this compound research includes:

Sample Preparation: Extraction of metabolites from the fungal culture.

Data Acquisition: Analysis of the extracts using high-resolution analytical platforms such as LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS).

Data Processing: Conversion of raw data into a list of metabolic features with their corresponding intensities.

Statistical Analysis: Identification of significant differences in metabolite levels between different experimental groups.

Metabolite Identification: Annotation of the significant metabolic features by comparing their mass spectra and retention times with those in spectral databases.

The application of metabolomics can significantly accelerate the discovery of novel bioactive compounds and provide a deeper understanding of the fungal metabolism related to this compound. researchgate.net

One Strain Many Compounds (OSMAC) Approach for Induced Production

The "One Strain Many Compounds" (OSMAC) approach is a powerful strategy to induce the production of cryptic or low-abundant secondary metabolites from a single microbial strain by systematically altering its cultivation conditions. nih.govuoa.gr Many biosynthetic gene clusters for secondary metabolites are silent under standard laboratory conditions. The OSMAC approach aims to activate these silent gene clusters by varying parameters such as media composition, temperature, pH, aeration, and by introducing chemical elicitors or co-culturing with other microorganisms. uoa.gr

In the context of this compound research, the OSMAC approach has been successfully applied to induce its production. A study on Aspergillus terreus ATCC 20542 demonstrated that the application of different cultivation strategies could trigger the biosynthesis of a range of secondary metabolites. nih.gov Notably, the presence of (+)-bisdechlorogeodin was detected in the culture broth when rapeseed oil was added to a chlorine-deficient medium. nih.gov This finding highlights the significant impact of nutritional and environmental factors on the secondary metabolism of the fungus.

The following table summarizes some of the OSMAC strategies and their potential to influence this compound production:

| OSMAC Strategy | Description | Observed Effect on A. terreus |

| Nutrient Variation | Changing the composition of the growth medium, such as carbon and nitrogen sources. nih.gov | Addition of rapeseed oil to a chlorine-deficient medium induced the production of (+)-bisdechlorogeodin. nih.gov |

| Stress Induction | Subjecting the fungus to stressful conditions like high salt concentrations or altered aeration. nih.gov | Growth in a salt-rich environment was inhibitory for secondary metabolism. nih.gov |

| Chemical Elicitors | Adding small molecules that can trigger secondary metabolite production. | Not specifically reported for this compound in the provided context, but a general OSMAC strategy. researchgate.net |

| Co-cultivation | Growing the producing fungus in the presence of other microorganisms. | Not specifically reported for this compound in the provided context, but a general OSMAC strategy. researchgate.net |

Genetic Manipulation of Fungal Strains

Genetic manipulation of fungal strains offers a targeted approach to understanding and enhancing the production of secondary metabolites like this compound. nih.gov This can involve the overexpression of biosynthetic genes, the knockout of competing pathways, or the heterologous expression of entire biosynthetic gene clusters in a more tractable host organism. nih.gov

The biosynthesis of this compound is known to involve the enzyme sulochrin (B161669) oxidase, which catalyzes the stereospecific formation of this compound from its precursor, sulochrin. nih.gov This enzyme has been isolated from Penicillium frequentans and Oospora sulphurea-ochracea, which produce the (+)- and (-)-forms of this compound, respectively. nih.gov

Genetic engineering strategies that could be applied to this compound research include:

Overexpression of Biosynthetic Genes: Increasing the expression of the sulochrin oxidase gene or other genes in the this compound biosynthetic pathway could lead to higher yields of the final product.

Gene Knockout: Deleting genes responsible for the biosynthesis of competing secondary metabolites could redirect metabolic flux towards this compound production.

Heterologous Expression: The entire biosynthetic gene cluster for this compound could be transferred and expressed in a well-characterized fungal host like Aspergillus oryzae or Aspergillus nidulans. nih.govnih.gov This approach can facilitate the study of the biosynthetic pathway and potentially lead to higher production levels.

CRISPR/Cas9-based Genome Editing: This powerful tool allows for precise and efficient genetic modifications, including gene knockouts, insertions, and transcriptional regulation, offering a versatile platform for engineering fungal strains for improved this compound production.

| Genetic Strategy | Description | Potential Impact on this compound Research |

| Gene Overexpression | Increasing the transcription of specific genes. | Enhanced production of this compound by upregulating its biosynthetic pathway. |

| Gene Knockout | Deleting specific genes from the fungal genome. | Increased yield of this compound by eliminating competing metabolic pathways. |

| Heterologous Expression | Transferring the biosynthetic gene cluster to a different host organism. nih.gov | Facilitated study of the biosynthetic pathway and potentially improved production in a more manageable host. |

Future Research Directions and Potential Academic Applications

Exploration of Underexplored Fungal Biodiversity for Novel Metabolites

The vast and largely untapped biodiversity of the fungal kingdom presents a significant opportunity for the discovery of new and structurally diverse natural products. nih.govnih.gov Fungi have a remarkable capacity to produce a wide array of secondary metabolites, which are not essential for their primary growth but play crucial roles in their interaction with the environment. researchgate.net Historically, fungi have been a rich source of medically important drugs, including antibiotics like penicillin. nih.govyoutube.com

Future research will likely focus on exploring novel ecological niches, such as extreme environments and symbiotic relationships, to isolate new fungal species that may produce unique metabolites like bisdechlorogeodin or its analogues. nih.gov Techniques in genomics and metabolomics will be instrumental in screening these newly discovered fungi for their biosynthetic potential, accelerating the identification of novel compounds with valuable bioactive properties. rsc.org The exploration of these underexplored fungal communities holds the promise of uncovering a wealth of novel chemical entities for various applications. researchgate.net

Elucidation of Remaining Biosynthetic Pathway Gaps

While the general biosynthetic pathway of many fungal metabolites is understood, specific details and enzymatic steps often remain elusive. For this compound, a complete and detailed understanding of its biosynthesis is crucial for future bioengineering efforts. Future research will need to focus on identifying and characterizing all the enzymes involved in its production, including any missing links in the currently proposed pathways.

This will involve a combination of genetic and biochemical approaches. Gene knockout studies, heterologous expression of biosynthetic genes, and in vitro enzymatic assays will be essential to confirm the function of each enzyme in the pathway. A thorough understanding of the biosynthetic machinery will not only provide fundamental knowledge but also pave the way for the rational engineering of the pathway to improve yields or create novel derivatives of this compound.

Development of Novel Agro-Chemicals for Plant Disease Control

The agricultural industry is in constant need of new and effective solutions to combat plant diseases, especially with the rise of fungicide resistance. researchgate.net Natural products from fungi are a promising source for the development of new agrochemicals due to their inherent biological activity and potential for biodegradability. manchester.ac.uk

This compound, with its potential antifungal properties, is a candidate for development as a novel agrochemical. Future research will need to rigorously evaluate its efficacy against a broad range of plant pathogens. Studies will focus on determining its mode of action, spectrum of activity, and its stability and persistence in agricultural settings. Furthermore, research into formulation and delivery methods will be critical to translate its potential into a practical and effective product for plant disease control. The development of natural product-based agrochemicals like those potentially derived from this compound offers a more sustainable approach to crop protection.

Contribution to the Discovery of New Antimicrobial and Anticancer Lead Compounds

The search for new antimicrobial and anticancer agents is a global health priority. Fungal secondary metabolites have historically been a significant source of lead compounds for drug discovery. nih.govnih.gov The chemical diversity of these natural products makes them a valuable resource for identifying novel molecular scaffolds with therapeutic potential. researchgate.net

This compound and its derivatives will likely be the subject of intensive screening for their antimicrobial and anticancer activities. Future research will involve testing these compounds against a wide range of pathogenic bacteria and fungi, as well as various cancer cell lines. nih.gov For promising candidates, further studies will focus on elucidating their mechanisms of action and identifying their cellular targets. This line of inquiry could lead to the development of new classes of antibiotics or anticancer drugs, addressing the urgent need for novel therapeutic agents.

Advanced Mechanistic Studies at the Molecular and Cellular Levels

A deep understanding of how a compound exerts its biological effects at the molecular and cellular level is fundamental for its development as a therapeutic or agrochemical agent. bcm.eduumich.educolorado.edu For this compound, future research will need to move beyond preliminary activity screenings to detailed mechanistic studies.

These advanced studies will employ a range of techniques from molecular and cellular biology to investigate how this compound interacts with its biological targets. This could involve identifying specific protein receptors or enzymes that it binds to, and elucidating the downstream signaling pathways that are affected. Understanding these molecular interactions will be crucial for optimizing the compound's activity and selectivity, and for predicting potential off-target effects.

Application of Synthetic Biology and Biosynthetic Engineering for Optimized Production

While the discovery of novel bioactive compounds is exciting, their practical application often hinges on the ability to produce them in sufficient quantities. manchester.ac.uk Synthetic biology and biosynthetic engineering offer powerful tools to overcome the limitations of natural production, which can be low and unreliable. nih.govnih.govbiorxiv.org

常见问题

Q. What experimental methods are used to structurally characterize Bisdechlorogeodin?

this compound is characterized using mass spectrometry (MS) and UV-Vis spectroscopy. High-resolution MS (e.g., m/z = 331.0857 for [M+H]⁺) confirms molecular weight, while UV absorption maxima (e.g., 400 nm for aspulvinone E analogs) provide insights into chromophore properties. Fragmentation patterns (e.g., m/z = 299.0583 and 287.0940) are compared to literature data for validation .

Q. How is this compound isolated from fungal cultures?

Isolation involves solvent extraction (e.g., ethyl acetate) of fungal biomass, followed by chromatographic separation (e.g., silica gel or HPLC). Fractions are monitored via UV-Vis and MS, with purity assessed using NMR (e.g., ¹H/¹³C) and thin-layer chromatography (TLC). Known compounds require cross-referencing with published spectral libraries .

Q. What protocols ensure purity assessment of this compound?

Purity is validated via HPLC with photodiode array detection (retention time matching) and nuclear magnetic resonance (NMR) spectroscopy. Impurity thresholds (<5%) are established using integrated peak areas. For novel derivatives, high-resolution MS and 2D NMR (COSY, HSQC) are critical .

Q. How do researchers evaluate this compound’s stability under laboratory conditions?

Stability studies involve stress testing: exposure to heat (40–60°C), light (UV irradiation), and varying pH (2–9). Degradation products are monitored via HPLC-MS. Accelerated stability data guide storage recommendations (e.g., −20°C in dark, anhydrous conditions) .

Advanced Research Questions

Q. What experimental designs optimize this compound biosynthesis in Aspergillus terreus?

Biosynthesis is optimized by manipulating growth media (carbon/nitrogen ratios), aeration rates, and induction timing. For example, sucrose-rich media enhance secondary metabolite yield, while dissolved oxygen levels >30% promote oxidative pathways. Metabolite quantification uses LC-MS with external calibration curves (R² > 0.99) .

Q. How can contradictions in spectral data for this compound analogs be resolved?

Discrepancies (e.g., conflicting UV maxima or MS fragments) are addressed through replicate analyses, standardized solvent systems, and cross-laboratory validation. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure hypothesis-driven revisions to experimental protocols .

Q. What methodologies quantify this compound in complex biological matrices?

LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-Bisdechlorogeodin) minimizes matrix effects. Method validation follows ICH guidelines for linearity (1–100 ng/mL), precision (CV < 15%), and recovery (>80%). Solid-phase extraction (SPE) pre-concentrates samples prior to analysis .

Q. How do genetic modifications in Aspergillus terreus impact this compound production?

CRISPR-Cas9-mediated knockout of regulatory genes (e.g., laeA) or polyketide synthase (PKS) clusters disrupts biosynthesis pathways. Metabolite profiles are compared using HPLC-UV and gene expression analysis (qRT-PCR). Overexpression of efflux pumps may enhance extracellular yield .

Q. What strategies identify synergistic effects between this compound and co-produced metabolites?

Co-culture experiments with bacterial/fungal strains or exogenous additives (e.g., histone deacetylase inhibitors) are conducted. Synergy is quantified via checkerboard assays (FIC index) or transcriptomic profiling (RNA-seq) to map pathway interactions .

Q. How can researchers address reproducibility challenges in this compound studies?

Reproducibility requires documenting strain origins (e.g., ATCC 20542), exact media compositions, and instrument parameters (e.g., LC gradient profiles). Open-access data repositories and FAIR (Findable, Accessible, Interoperable, Reusable) principles enhance transparency. Multi-laboratory collaborations validate critical findings .

Methodological Notes

- Data Analysis : Use tools like MZmine for MS data processing and GraphPad Prism for statistical modeling (ANOVA, t-tests).

- Ethical Compliance : Adhere to institutional biosafety guidelines for fungal handling and genetic engineering .

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Natural Products) over non-validated sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。